Zaluzanin D

Description

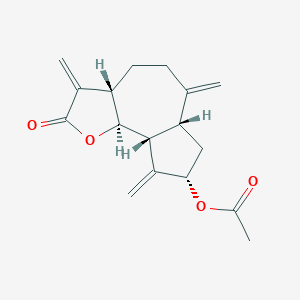

Structure

2D Structure

3D Structure

Properties

CAS No. |

16838-85-0 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] acetate |

InChI |

InChI=1S/C17H20O4/c1-8-5-6-12-9(2)17(19)21-16(12)15-10(3)14(7-13(8)15)20-11(4)18/h12-16H,1-3,5-7H2,4H3/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

GKMFOEIZCLMZDE-QXKUPLGCSA-N |

SMILES |

CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3 |

Canonical SMILES |

CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |

Other CAS No. |

16838-85-0 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Techniques

Chromatographic Separations (Flash Chromatography, Silica (B1680970) Gel Chromatography)

Chromatography is a critical step in the purification of Zaluzanin D from crude plant extracts. Silica gel is consistently used as the stationary phase in these separation processes. nih.govjapsonline.comresearchgate.net

Flash Chromatography: This rapid form of column chromatography is frequently employed for the initial separation of compounds from the extract. nih.govresearchgate.net For instance, a petroleum ether extract of Vernonia arborea leaves was subjected to flash chromatography on a silica gel column. nih.gov Isocratic elution with a mixture of ethyl acetate (B1210297) and petroleum ether (in a 4:96 ratio) successfully furnished this compound as a colorless solid. nih.govresearchgate.net In another procedure, a dry powdered methanolic extract was chromatographed on a silica gel column using flash chromatography with a gradient of ethyl acetate in hexane (B92381) to yield several fractions. researchgate.net

Silica Gel Chromatography: Conventional silica gel column chromatography is a cornerstone technique for the fine purification of this compound. nih.govresearchgate.net The process involves packing a column with silica gel and passing the extract through it using a solvent system (mobile phase). The separation is based on the differential adsorption of the compounds to the silica gel. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound. nih.govresearchgate.net The fractions containing this compound are then combined and concentrated to yield the pure substance. Researchers have also utilized repeated silica gel column chromatography to isolate sesquiterpenes, including this compound, from plant extracts. nih.gov

Table 2: Examples of Chromatographic Conditions for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase (Solvent System) | Source Material | Reference(s) |

| Flash Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (4:96) | Vernonia arborea | nih.gov |

| Flash Chromatography | Silica Gel (40–63 μm) | Gradient of Ethyl acetate/Hexane (5:45 to 10:40) | Vernonia arborea | researchgate.net |

| Flash Chromatography | Silica Gel | Petroleum ether:Ethyl acetate (4:1) | Not specified | google.com |

| Column Chromatography | Silica Gel | Not specified | Ixeris dentata | nih.gov |

Solvent Extraction Methodologies

Solvent extraction is the initial and fundamental step for isolating this compound from its natural plant sources. rsc.org The choice of solvent is crucial for efficiently extracting the compound from the solid plant matrix. The process typically involves macerating dried and powdered plant material, such as leaves, in a selected solvent. rsc.orgnih.gov

Methanol (B129727) is a commonly used solvent for the initial extraction from the leaves of Vernonia arborea. rsc.orgnih.gov After extraction, the crude methanolic extract is dried and then subjected to liquid-liquid partitioning. nih.gov This partitioning is performed sequentially with a combination of water and varying ratios of an ethyl acetate/hexane mixture. rsc.org This fractionation separates compounds based on their polarity. For example, a fraction extracted with a 25% ethyl acetate/hexane mixture was found to be significantly enriched with this compound. nih.govresearchgate.net Other solvent systems, such as petroleum ether, have also been used for the initial extraction. nih.gov The resulting organic layer containing the desired compound is collected and the solvent is removed under reduced pressure to yield a concentrated extract ready for chromatographic purification. rsc.org

Table 3: Solvent Systems Used in the Extraction of this compound

| Plant Species | Part(s) Used | Initial Extraction Solvent | Partitioning/Fractionation Solvents | Reference(s) |

| Vernonia arborea | Leaves | Methanol | Water, Ethyl acetate/Hexane (varying ratios) | rsc.orgnih.gov |

| Vernonia arborea | Leaves | Petroleum ether | Not specified | nih.gov |

| Vernonia arborea | Aerial Parts | Methanol | Not specified | researchgate.net |

| Ixeris dentata forma albiflora | Root | 80% aqueous Methanol | Ethyl acetate, n-Butanol, Water | nih.gov |

Structural Elucidation and Stereochemical Analysis of Zaluzanin D

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the initial characterization of natural products like Zaluzanin D. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to determine the carbon-hydrogen framework and the precise elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. The structure of this compound, a sesquiterpene lactone with a guaianolide skeleton, was identified based on its characteristic NMR spectra researchgate.net. Analysis of both 1D and 2D NMR data allows for the unambiguous assignment of protons and carbons within the complex tricyclic system.

Detailed spectral assignments for this compound have been reported in the literature, confirming the presence of key structural features. While the specific chemical shift values are contained within specialized chemical literature, the data collectively define the molecule's unique structure.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule, which in turn allows for the calculation of its precise molecular formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The molecular formula of this compound was confirmed by HRMS analysis researchgate.netresearchgate.net. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula, with a close match confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀O₄ nih.gov |

| Calculated Exact Mass | 288.13615911 Da nih.gov |

| Measured Exact Mass | Data not available in search results |

Crystallographic Analysis

While spectroscopic methods provide powerful data for structural determination, crystallographic analysis offers the most definitive and unambiguous proof of a molecule's three-dimensional structure and stereochemistry.

Table 3: Crystallographic Data for this compound Note: The structure of this compound was proven by single crystal X-ray analysis researchgate.netresearchgate.net. However, the specific crystallographic parameters are reported in specialized databases and primary literature not fully accessible via the search.

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

Stereochemical Determination and Configuration

The stereochemistry of this compound is complex, featuring multiple chiral centers. The precise three-dimensional arrangement of atoms is critical to its identity. The absolute configuration of this compound was established through the definitive results of single-crystal X-ray analysis. The IUPAC name, which incorporates the Cahn-Ingold-Prelog priority rules, codifies this specific stereochemical arrangement as [(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] acetate (B1210297) nih.gov. This nomenclature precisely describes the S or R configuration at each stereocenter, providing a complete and unambiguous description of the molecule's spatial architecture.

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Zaluzanin D and Related Guaianolides

The total synthesis of guaianolides like this compound is a significant challenge due to the presence of a fused 5-7-5 tricyclic ring system and multiple stereocenters. Synthetic chemists have devised various strategies to overcome these hurdles.

The first total syntheses of this compound, along with the related compounds Zaluzanin C and 3-epizaluzanin C, were reported by Masayoshi Ando and colleagues. oup.comoup.com They developed two distinct multi-step procedures that successfully constructed the guaianolide framework and established the absolute stereochemistry of these natural products. oup.com

One of their synthetic routes commenced from an exocyclic olefin intermediate, which was subjected to a series of transformations including hydrolysis, mesylation, and reaction with lithium bromide and lithium carbonate to yield a key trisubstituted olefin. oup.com A crucial step involved the regioselective hydroboration of this olefin, which proceeded from the less hindered convex face of the molecule. oup.com Subsequent oxidation and lactonization steps led to the formation of 3-epizaluzanin C. oup.com The synthesis of Zaluzanin C was also achieved through a similar pathway, ultimately confirming its S configuration at the C3 position. oup.comoup.com The conversion of the synthesized Zaluzanin C into this compound had been previously established, thus completing the formal total synthesis of this compound. oup.com These pathways represent foundational achievements in the field of guaianolide synthesis. researchgate.net

The complexity of guaianolides necessitates such meticulous, multi-step approaches, often involving strategic functional group manipulations and carefully controlled cyclization reactions to build the characteristic fused-ring system. nih.govrsc.org

The biosynthesis of guaianolides is believed to proceed from a germacrene-type macrocyclic precursor. nih.gov This natural pathway, involving a key cyclization event to form the 5-7 fused ring system, has inspired synthetic chemists to develop so-called "biomimetic" or "biogenetically inspired" total syntheses. researchgate.netberkeley.edu

This strategy aims to mimic the proposed biosynthetic steps in a laboratory setting, often leading to more efficient or convergent routes. For instance, a biogenetically inspired acid-catalyzed [4+3]-cycloaddition has been used as a key step in the concise synthesis of related 5,7,7-tricyclic ring cores. researchgate.net While a specific biogenetically-inspired total synthesis of this compound itself is not prominently detailed, the application of this logic is a recurring theme in the synthesis of other complex guaianolides. researchgate.netresearchgate.net Such approaches are valued for their elegance and potential to rapidly assemble complex polycyclic scaffolds from simpler precursors. nih.gov

Controlling the stereochemistry at multiple chiral centers is a paramount challenge in the synthesis of this compound and other guaianolides. nih.gov The total synthesis by Ando et al. was instrumental in definitively establishing the S configuration at the C3 position of Zaluzanin C, and by extension, this compound. oup.comoup.com

Stereocontrolled synthesis strategies often rely on the use of chiral starting materials, asymmetric reactions, or substrate-controlled transformations where the existing stereocenters of an intermediate direct the stereochemical outcome of a subsequent reaction. escholarship.orgescholarship.org In the synthesis of guaianolides, methods like stereoselective aldol (B89426) reactions, radical cyclizations, and ring-closing metathesis have been successfully employed to control the intricate stereochemistry of the 5-7-5 fused ring system. researchgate.net For example, the diastereoselective addition of reagents to the convex face of a cyclic precursor is a common and effective strategy to set specific stereocenters, a principle that was applied in the seminal total synthesis of the zaluzanins. oup.comresearchgate.net

Semi-Synthetic Derivatization Strategies

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogs for structure-activity relationship studies. researchgate.net this compound, with its α,β-unsaturated γ-lactone (an α-methylene-γ-lactone), is an ideal substrate for such modifications. researchgate.netnih.gov

The exocyclic double bond in the lactone ring of this compound is an electrophilic Michael acceptor, making it susceptible to conjugate addition reactions. researchgate.netnih.gov This reactivity has been exploited to create libraries of new this compound derivatives. researchgate.netnih.gov

A variety of Michael adducts of this compound have been synthesized by reacting it with a range of primary and secondary amines. researchgate.netnih.gov The reaction typically proceeds by dissolving this compound and the desired amine in a solvent like methanol (B129727) at room temperature, leading to the formation of a new C-N bond at the C-11 position. nih.gov

The addition of the amine to the α,β-unsaturated lactone is often diastereoselective. nih.gov For instance, when (S)-(-)-α-methylbenzylamine was reacted with this compound, the reaction furnished a mixture of two products, one of which was the corresponding deacetylated compound. nih.gov The stereochemistry of the newly formed chiral center at C-11 was determined to be α using NOESY NMR experiments, which showed a correlation between the 6β-H and 11β-H protons. nih.gov This indicates that the amine preferentially attacks from a specific face of the molecule. A diverse library of amino adducts has been synthesized using various chiral and achiral amines. nih.govresearchgate.net

Table 1: Examples of Michael Adducts of this compound Synthesized with Various Amines nih.gov

| Entry | Reactant Amine | Product Number |

| 1 | (S)-(-)-α-Methylbenzylamine | 3 |

| 2 | (R)-(+)-α-Methylbenzylamine | 5 |

| 3 | N-Methylbenzylamine | 7 |

| 4 | Pyrrolidine | 9 |

| 5 | Piperidine | 10 |

| 6 | Morpholine | 11 |

| 7 | Aniline | 13 |

| 8 | N-Ethylaniline | 15 |

| 9 | Indoline | 17 |

| 10 | 1,2,3,4-Tetrahydroisoquinoline | 19 |

| 11 | L-Proline methyl ester | 21 |

Michael Adducts Synthesis

Amino-Adducts to Enhance Water Solubility and Biological Activity

A significant strategy to improve the therapeutic potential of sesquiterpene lactones like this compound is the formation of amino-adducts. nih.gov This approach aims to address the poor water solubility that often limits the clinical translation of these compounds. researchgate.netresearchgate.netmdpi.com By adding amines to the α-methylene-γ-lactone functional group, the polarity of the molecule is increased, which is intended to enhance water solubility. researchgate.netresearchgate.net

This modification operates as a prodrug strategy. nih.govresearchgate.net The newly formed amino-adducts can mask the reactive α,β-unsaturated lactone, potentially reducing non-selective binding. researchgate.net It is proposed that upon administration, the parent compound, this compound, can be regenerated at the site of action through a retro-Michael reaction. nih.gov

The synthesis of these derivatives is typically achieved via a Michael addition reaction, where various chiral and achiral amines are reacted with this compound. nih.gov In a general procedure, a methanolic solution containing the selected amine and this compound is stirred at room temperature, leading to the formation of the corresponding Michael adducts. nih.govresearchgate.net This addition of primary or secondary amines has been shown in some cases to result in compounds with higher anticancer activities compared to the parent molecule. nih.gov

A library of amino adducts of this compound has been synthesized by reacting it with different amines. nih.gov For instance, the reaction with (R)-1-(1-naphthyl)ethylamine resulted in an adduct (Compound 9 in the study) that showed potent antiproliferative activity against the MDA-MB-231 metastatic breast cancer cell line. nih.gov This highlights how the addition of specific amine groups can not only improve solubility but also modulate biological effects.

Table 1: Selected Amino-Adducts of this compound and their Biological Activity

| Entry | Amine Used | Resulting Product(s) | Anticancer Activity (IC₅₀) |

|---|---|---|---|

| 1 | (S)-(−)-α-methylbenzylamine | Compound 3 and deacetylated Compound 4 | - |

| 2 | (R)-(+)-α-methylbenzylamine | Compound 5 and deacetylated Compound 6 | - |

| 3 | (S)-1-(1-naphthyl)ethylamine | Compound 7 and deacetylated Compound 8 | - |

Data sourced from a study on the synthesis and anticancer properties of this compound derivatives. nih.govresearchgate.net

Heck Arylation Products Synthesis

Beyond the addition of amines, another key synthetic modification of this compound involves the Heck arylation reaction. nih.gov This method introduces aryl groups to the molecule, creating a different class of analogs with potentially altered biological activities. researchgate.net The reaction provides a powerful tool for generating structural diversity, which can be used to probe the structure-activity relationship of this compound. nih.gov

The synthesis of Heck arylation analogs of this compound has been successfully carried out using various aryl iodides. nih.gov The general procedure involves reacting this compound with an aryl halide in the presence of a palladium catalyst. nih.govresearchgate.net

The Heck reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon (C-C) bonds, and is frequently catalyzed by palladium complexes. nih.govmit.edursc.org In the case of this compound, the synthesis of its arylated analogs employs standard Heck coupling conditions. nih.gov

The reaction is typically performed by mixing this compound with an aryl iodide (about 3 equivalents) and a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂), often around 5 mol%. nih.gov The reaction is conducted in a solvent such as dimethylformamide (DMF), with the addition of a base like triethylamine (B128534) (Et₃N). The mixture is heated, for instance at 80 °C, for an extended period (e.g., 24 hours) to drive the reaction to completion. nih.gov This palladium-catalyzed process effectively couples the aryl group to the α,β-unsaturated γ-lactone core of this compound, yielding a new set of analogs with a C-C bond linking the sesquiterpene and the introduced aryl moiety. nih.gov

Table 2: Heck Arylation Products of this compound

| Entry | Aryl Iodide Used | Resulting Product | Anticancer Activity vs. MCF7 (IC₅₀) |

|---|---|---|---|

| 1 | Iodobenzene | Phenyl analog (Compound 23) | 37.0 µM |

| 2 | 4-Iodoanisole | 4-Methoxyphenyl analog (Compound 24) | > 100 µM |

| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl analog (Compound 25) | 36.5 µM |

Data sourced from a study on the synthesis and anticancer properties of this compound derivatives. nih.govresearchgate.net

Other Analogue Preparation Methods

While Michael additions and Heck arylations are prominent, other methods have been explored to modify this compound and related sesquiterpenes. These include:

Biotransformation: The use of microorganisms can lead to structural modifications. For example, under the action of Escherichia coli, this compound can be deacetylated to form its precursor, Zaluzanin C. mdpi.com

Nanoparticle Synthesis: In a novel application, a Zaluzanin-D enriched plant extract has been used for the green synthesis of copper oxide nanoparticles (bCuO-NPs). rsc.orgnih.gov This process utilizes the chemical constituents of the extract, including this compound, to mediate the formation of nanoparticles, which themselves exhibit biological activities such as anti-inflammatory and antioxidant effects. rsc.org

General Functional Group Transformations: For sesquiterpene lactones and other natural products with olefinic bonds, a variety of other reactions are commonly employed for modification, such as hydrogenation, cyclopropanation, and epoxidation, although specific applications of these to this compound are less commonly detailed than Michael additions or Heck reactions. researchgate.net

Structural Modification for Pharmacological Improvement

The primary goal of the structural modification of this compound is the improvement of its pharmacological profile. rsc.org The native compound, while possessing biological activity, suffers from limitations such as poor water solubility, which can hinder its bioavailability and therapeutic application. researchgate.netresearchgate.net

The synthetic strategies employed are designed to overcome these drawbacks and enhance desired activities. The formation of amino-adducts is a clear example of a prodrug approach aimed at increasing solubility and potentially improving the pharmacokinetic properties of the parent molecule. researchgate.netnih.gov Similarly, the Heck arylation creates a diverse set of analogs, allowing for the exploration of how different aryl substitutions impact biological targets. nih.gov For instance, studies on the synthesized analogs of this compound revealed that while some derivatives showed enhanced anticancer potency against specific cell lines, others were less active than the parent compound. nih.govresearchgate.net The (R)-1-(1-naphthyl)ethylamine adduct (Compound 9) was found to be particularly effective against a metastatic breast cancer cell line, suggesting that specific modifications can tailor the compound's activity towards higher grades of cancer. nih.gov

Ultimately, these structural modifications provide crucial data for establishing a clear structure-activity relationship (SAR). nih.gov By synthesizing and testing a variety of analogs, researchers can identify the key structural features necessary for potent and selective pharmacological action, paving the way for the design of more effective therapeutic agents based on the this compound scaffold. rsc.orggoogle.co.kr

Biological Activities and Mechanistic Investigations of Zaluzanin D and Its Derivatives

Antineoplastic and Antiproliferative Effects

Zaluzanin D, a sesquiterpene lactone, has been the subject of research for its potential as an anticancer agent. Studies have explored its effects and the effects of its synthetic derivatives on various cancer cell lines, revealing notable antineoplastic and antiproliferative properties. These investigations primarily focus on the compound's ability to inhibit cancer cell growth and induce cell death through various molecular pathways.

The cytotoxic potential of this compound and its analogs has been evaluated against several human cancer cell lines, with research particularly concentrated on breast and leukemia cancers.

This compound has demonstrated antiproliferative activity against human breast cancer cell lines. researchgate.net Isolated this compound exhibited IC₅₀ values of 53.7 µM against the MCF7 cell line and 34.17 µM against the highly metastatic MDA-MB-231 cell line. researchgate.netnih.gov In an effort to enhance this activity, various derivatives have been synthesized.

Michael adducts of this compound, in particular, have shown improved anticancer effects. researchgate.netmdpi.com For instance, two (R)-1-(1-naphthyl)ethylamine adducts, referred to as compound 9 and compound 10, were found to have more potent antiproliferative activity than the parent compound. researchgate.netnih.gov Compound 9 displayed an IC₅₀ value of 30 µM in MCF7 cells and a more potent 13.33 µM in MDA-MB-231 cells. researchgate.netnih.gov Compound 10 showed IC₅₀ values of 18.83 µM and 23 µM against MCF7 and MDA-MB-231 cells, respectively. researchgate.netnih.gov Notably, compound 10 was found to have minimal cytotoxic effects on normal breast epithelial MCF10A cells, suggesting a degree of selectivity for cancer cells. researchgate.netmdpi.comscilit.com

Further modifications through Heck arylation also produced analogs with antiproliferative activity. Two such analogs, compounds 31 and 32, exhibited good activity against the MCF7 cell line with IC₅₀ values of 37 µM and 36.5 µM, respectively. nih.gov

This compound has been shown to induce cell death in human leukemia HL-60 cells. mdpi.comscientificarchives.comoatext.com Studies indicate that the compound causes morphological changes in the cells that are characteristic of apoptotic chromatin condensation. mdpi.comoatext.comnih.gov The growth inhibition of HL-60 cells treated with this compound is attributed to this induction of chromatin condensation. nih.gov However, it was observed that this process did not lead to the fragmentation of DNA into oligonucleosomal-sized fragments, a hallmark of late-stage apoptosis that is sometimes observed with other agents. nih.gov

While sesquiterpene lactones isolated from the Vernonia genus, such as vernodalin (B1205544) and vernolide, have demonstrated potent cytotoxic effects against the HepG2 liver cancer cell line, specific data on the direct antiproliferative activity of this compound against HepG2 or S102 cells are not extensively detailed in the reviewed scientific literature. researchgate.net One study that screened a panel of ten cancer cell lines, including HepG2 and S102, focused on the effects of other compounds from Vernonia extensa. researchgate.net

The primary focus of in vitro research on the anticancer effects of this compound has been on breast cancer and leukemia cell lines. researchgate.netmdpi.comnih.gov While related compounds from the same plant family have been tested against a broader range of cancer cells, including lung, bile duct, and cervical cancer lines, specific cytotoxic data for this compound on these other tumor types are limited in the available literature. researchgate.net

Research into the mechanisms underlying the anticancer effects of this compound and its derivatives has pointed to several key cellular pathways.

Induction of Apoptosis Detailed mechanistic studies have revealed that the more potent derivatives of this compound, specifically compounds 9 and 10, exert their antiproliferative effects by inducing apoptosis, or programmed cell death. researchgate.netmdpi.comscilit.com In MCF7 breast cancer cells, these compounds were shown to trigger the intrinsic pathway of apoptosis. researchgate.net This was confirmed by the observation of substantial DNA fragmentation and the cleavage of caspase 9, a key initiator caspase in the intrinsic apoptotic cascade. researchgate.net

Inhibition of NF-κB Pathway this compound has been identified as a significant inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. mdpi.com In a study using RAW 264.7 macrophage cells, this compound was found to potently inhibit NF-κB transcriptional activity, with an IC₅₀ value of less than 10 µM. mdpi.com By inhibiting this pathway, this compound can interfere with key processes that support tumor growth and survival.

Other Potential Mechanisms While the induction of apoptosis and inhibition of NF-κB are well-documented mechanisms for this compound and its derivatives, other pathways are also implicated in the anticancer activity of related sesquiterpene lactones. For example, other compounds from the Vernonia genus have been shown to induce cell cycle arrest at the G2/M phase in cancer cells. researchgate.net The signal transducer and activator of transcription 3 (STAT3) pathway is another crucial oncogenic pathway that is inhibited by some natural compounds. nih.govmdpi.comnih.gov However, specific investigations detailing the direct effects of this compound on cell cycle progression or the STAT3 signaling cascade in cancer cells are not extensively covered in the reviewed literature.

Table of Mentioned Compounds

Mechanistic Pathways of Anticancer Activity

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects, which have been demonstrated in various in vitro models. This activity is largely attributed to its ability to suppress the production of inflammatory mediators in immune cells.

The anti-inflammatory potential of this compound has been extensively studied using several monocytic and macrophage cell lines, which are key players in the inflammatory response.

In human monocytic THP-1 cells , this compound significantly reduces inflammation. nih.govx-mol.com Studies have shown it can attenuate the production of intracellular reactive oxygen species and inhibit lipid accumulation. nih.govx-mol.com Furthermore, this compound significantly decreases the expression of pro-inflammatory markers such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and matrix metalloproteinases (MMP-2 and MMP-9). nih.govx-mol.com This effect is, at least in part, mediated by its ability to influence DNA methylation. nih.govx-mol.com Copper oxide nanoparticles synthesized using a Zaluzanin-D-enriched extract also demonstrated anti-inflammatory activity in THP-1 cells by reducing inflammatory adhesion. nih.govrsc.orgresearchgate.net

In the rat alveolar macrophage cell line NR8383 , this compound effectively curtails the inflammatory response triggered by lipopolysaccharide (LPS). researchgate.netnih.govnih.gov It has been shown to reduce the production of nitric oxide (NO) and decrease the secretion of inflammatory cytokines. researchgate.netnih.gov These cells are a standard model for studying macrophage activity and response to inflammatory stimuli. cytion.com

Similarly, in the murine macrophage cell line RAW264.7 , this compound and its related compound Zaluzanin C have been reported to inhibit NF-κB activity, a central pathway in the inflammatory response. researchgate.netfao.org Treatment with these compounds leads to a reduction in the production of NO and pro-inflammatory cytokines like IL-6. researchgate.netfao.org Other compounds have also been studied in RAW264.7 cells, showing inhibition of inflammatory mediators through the NF-κB and MAPK pathways. researchgate.netnih.gov

Interactive Data Table: Effect of this compound on Inflammatory Markers in Macrophage Cell Lines

| Cell Line | Stimulant | Key Findings | References |

| THP-1 | PMA | Reduced expression of TNF-α, IL-1β, MMP-2, MMP-9; Attenuated intracellular ROS; Inhibited lipid accumulation. | nih.govx-mol.com |

| NR8383 | LPS | Reduced nitric oxide (NO) production; Decreased secretion of inflammatory cytokines. | researchgate.netnih.govnih.gov |

| RAW264.7 | LPS | Inhibited NF-κB transcriptional activity; Reduced NO and IL-6 production. | researchgate.netfao.org |

In Vivo Anti-inflammatory Models (LPS-induced Rats, Zebrafish Models)

The anti-inflammatory properties of this compound have been substantiated through various in vivo models, particularly in lipopolysaccharide (LPS)-induced rats and zebrafish. In a study involving LPS-induced acute lung injury in rats, intravenous administration of this compound led to a notable reduction in the infiltration of macrophages into the bronchoalveolar lavage fluid (BALF). researchgate.netnih.gov Furthermore, histological examination of the lung tissues from these rats revealed a significant decrease in inflammatory changes. researchgate.netnih.gov This suggests that this compound can effectively mitigate pulmonary inflammatory responses. researchgate.netnih.gov

Zebrafish models have also been employed to assess the anti-inflammatory and developmental toxicity aspects of this compound and its derivatives. rsc.orgresearchgate.netnih.gov For instance, copper oxide nanoparticles synthesized using a this compound-enriched leaf extract of Vernonia arborea were evaluated in zebrafish embryos. rsc.orgresearchgate.netnih.gov These studies indicated reduced toxicity and good compatibility of the nanoparticles with the biological system, highlighting their potential as a safe anti-inflammatory agent. rsc.orgresearchgate.netnih.gov Another study utilizing an adult zebrafish infected wound model demonstrated that fractions of Vernonia arborea containing this compound could modulate neutrophil kinetics and reduce myeloperoxidase (MPO) enzyme levels, which are markers of infection and inflammation. nih.gov

Molecular Mechanisms of Anti-inflammatory Action

A key molecular mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. google.commdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. google.com This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

Studies have demonstrated that this compound can effectively suppress the activation of the NF-κB pathway. researchgate.netnih.gov In LPS-induced rats with acute lung injury, this compound was found to inhibit the expression of the NF-κB pathway, which in turn contributed to the regulation of pro-inflammatory cytokine levels in the lungs. researchgate.netnih.gov Research on various sesquiterpene lactones, including this compound, has shown their significant ability to inhibit NF-κB transcriptional activity in macrophage cell lines. researchgate.net

This compound has been shown to significantly reduce the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netnih.govnih.gov In a study on LPS-induced macrophages, pretreatment with this compound resulted in a marked decrease in the secretion of these inflammatory cytokines. researchgate.netnih.gov Similarly, in LPS-induced rats, this compound treatment regulated the levels of TNF-α, IL-1β, and IL-6 in the lungs. researchgate.netnih.gov

Further investigations in PMA-differentiated human monocytic THP-1 cells revealed that this compound significantly reduced the expression of TNF-α and IL-1β. nih.gov The downregulation of these cytokines is a direct consequence of the inhibition of the NF-κB pathway, as the genes for these cytokines are primary targets of NF-κB. mdpi.com

This compound has demonstrated the ability to reduce the production of nitric oxide (NO), a key inflammatory mediator. In studies using LPS-stimulated NR8383 macrophages, this compound effectively decreased the production of nitric oxide. researchgate.netnih.gov This inhibitory effect on NO production is a significant aspect of its anti-inflammatory activity. Other sesquiterpene lactones have also been reported to inhibit nitric oxide production in LPS-stimulated macrophage cells. mdpi.com

An intriguing aspect of this compound's mechanism of action is its ability to influence epigenetic modifications, specifically DNA methylation. Research has shown that this compound can alter the methylation status of the promoter region of matrix metalloproteinase-9 (MMP-9). rsc.orgresearchgate.netnih.govnih.gov In PMA-activated THP-1 cells, this compound was found to partially reverse DNA hypomethylation at the MMP-9 promoter region. rsc.orgresearchgate.netnih.govnih.gov This suggests that this compound can modulate the expression of inflammatory genes through epigenetic regulation. rsc.orgresearchgate.netnih.govnih.gov

Modulation of Cell Adhesion in Inflammatory Responses

This compound has been shown to play a role in modulating inflammatory processes by affecting cell adhesion, a critical step in the infiltration of leukocytes into inflamed tissues. frontiersin.orgnih.gov The accumulation of leukocytes at a site of inflammation is dependent on the adhesive interactions between these immune cells and the endothelial cells lining the blood vessels. nih.gov This process is mediated by cell adhesion molecules (CAMs) expressed on the surface of endothelial cells, which become upregulated in response to inflammatory stimuli. frontiersin.orgimrpress.comimrpress.com

Research has demonstrated that this compound can influence this process. Specifically, copper oxide nanoparticles synthesized using a Zaluzanin-D-enriched leaf extract of Vernonia arborea demonstrated a significant ability to reduce inflammatory adhesion in phorbol (B1677699) myristate acetate (B1210297) (PMA)-activated human monocytic (THP-1) cells. researchgate.net This suggests that this compound, or its derivatives, can interfere with the mechanisms that allow inflammatory cells to adhere to the blood vessel walls, thereby potentially reducing the inflammatory response. researchgate.net The primary function of CAMs is to facilitate the movement of leukocytes from the bloodstream into the affected tissue by creating bonds with ligands on these circulating cells, which enables their rolling, adhesion, and subsequent migration across the endothelium. frontiersin.orgimrpress.com By reducing this adhesive capability, this compound contributes to an anti-inflammatory effect.

Impact on Mitochondrial ROS and Dysfunction

Zaluzanin C, a derivative of this compound, has been found to exert protective effects against mitochondrial dysfunction by targeting mitochondrial reactive oxygen species (mtROS). researchgate.netmdpi.comnih.gov Mitochondria are crucial for cellular energy production, a process that simultaneously generates ROS as a byproduct. nih.gov While ROS are involved in normal cellular signaling, their excessive accumulation leads to oxidative stress and mitochondrial damage. nih.gov

Studies have shown that Zaluzanin C can inhibit the production of mtROS in both Kupffer cells and hepatocytes. researchgate.netmdpi.comnih.gov In Kupffer cells, the resident macrophages of the liver, Zaluzanin C was found to inhibit lipopolysaccharide (LPS)-induced mtROS production, which in turn suppressed the activation of the pro-inflammatory transcription factor NF-κB. mdpi.comnih.gov Similarly, in hepatocytes, Zaluzanin C effectively reduced tumor necrosis factor (TNF)-α-induced production of mtROS. researchgate.netmdpi.comnih.gov

By mitigating mtROS-mediated mitochondrial dysfunction, Zaluzanin C helps to preserve mitochondrial integrity. researchgate.netmdpi.com This is a critical function, as excessive mtROS can lead to a vicious cycle of further mitochondrial damage and ROS production, ultimately contributing to cellular injury and disease pathogenesis. nih.gov The ability of Zaluzanin C to regulate mtROS highlights its therapeutic potential in conditions associated with mitochondrial oxidative stress. researchgate.netmdpi.com

Antioxidative Defense System Recruitment (GSH Levels)

This compound has been observed to influence the body's intrinsic antioxidant defense systems, particularly by modulating levels of glutathione (B108866) (GSH). researchgate.net GSH is a vital antioxidant that plays a key role in protecting cells from damage caused by free radicals and other reactive oxygen species. mdpi.com The antioxidative defense system comprises both enzymatic and non-enzymatic components that work to neutralize these harmful molecules. mdpi.com

In a study investigating the anti-inflammatory effects of this compound in a rat model of lipopolysaccharide (LPS)-induced acute lung injury, it was found that this compound effectively recruited the anti-oxidative defense system. researchgate.net This was evidenced by a significant increase in GSH levels in the lungs of rats treated with this compound. researchgate.net The ability of this compound to either directly scavenge oxidative species or indirectly boost GSH levels points to its role in bolstering the cellular antioxidant capacity. researchgate.net This recruitment of the antioxidative defense system is a crucial mechanism underlying its protective effects against inflammatory damage. researchgate.net

Antimicrobial Activities

Antifungal Activity (Plant-Pathogenic Fungi)

This compound, a sesquiterpene lactone isolated from Vernonia arborea, has demonstrated notable antifungal properties, particularly against various plant-pathogenic fungi. researchgate.netnih.gov Its efficacy has been evaluated against several fungal species, establishing it as a fungistatic agent. nih.gov The use of natural compounds like this compound presents an environmentally friendly approach to managing phytotoxic fungi. accscience.com

The antifungal activity of this compound has been studied against a range of plant pathogens. researchgate.net Research has shown its inhibitory effects on the mycelial growth of these fungi. mdpi.com This suggests its potential as a lead compound for the development of new, natural fungicides. mdpi.com

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

|---|---|---|

| Plant-Pathogenic Fungi | Fungistatic | researchgate.netnih.gov |

| Rhizoctonia solani | Inhibitory | mdpi.com |

| Pyricularia oryzae | Inhibitory | mdpi.com |

| Botrytis cinerea | Inhibitory | mdpi.com |

| Bipolaris maydis | Inhibitory | mdpi.com |

Antibacterial Activity (Bacillus subtilis, Staphylococcus aureus)

This compound has exhibited moderate antibacterial activity against certain Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net These bacteria are known to be pathogenic to humans. nih.gov

In a study where compounds were isolated from the shoots of Arctotis arctotoides, this compound was among the compounds that showed antibacterial effects. nih.govresearchgate.net While other isolated compounds like nepetin (B1671783) showed stronger activity, the moderate effect of this compound is still significant. nih.gov The minimum inhibitory concentrations (MICs) for nepetin were reported as 4 µg/mL against Bacillus subtilis and 31 µg/mL against Staphylococcus aureus. nih.gov While specific MIC values for this compound were not detailed in this particular study, it was noted to have moderate activity. nih.gov The antibacterial activity of various natural compounds is often evaluated by their ability to inhibit bacterial growth, and this compound has demonstrated this capacity. mdpi.com

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Moderate | nih.govresearchgate.net |

Antiparasitic Potential

This compound has been identified as a compound with potential antiparasitic activity. plos.orgscispace.com It has been investigated for its effects against various parasites, including those responsible for diseases like leishmaniasis and trypanosomiasis. scielo.org.coresearchgate.net

In studies on Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, this compound, isolated from Laurus nobilis, demonstrated inhibitory activity with an IC50 value of 10.8 μM. scielo.org.co While other sesquiterpene lactones like costunolide (B1669451) and eupatoriopicrin (B210294) showed higher inhibition, the activity of this compound is still noteworthy. scielo.org.co

Furthermore, in silico studies have explored the potential of this compound as an antileishmanial agent. researchgate.netmdpi.com These computational analyses have examined the docking of this compound to various protein targets within Leishmania species, suggesting it may have a role in the development of new antileishmanial drugs. researchgate.netmdpi.com The search for novel antiparasitic compounds from natural sources is driven by the need for new treatments with improved efficacy and reduced toxicity. scielo.org.co

Table 3: Antiparasitic Activity of this compound

| Parasite Species | Activity Metric | Finding | Reference |

|---|---|---|---|

| Trypanosoma brucei rhodesiense | IC50 | 10.8 μM | scielo.org.co |

Antiprotozoal Activity (Leishmania spp., Trypanosoma brucei rhodesiense)

This compound, a sesquiterpene lactone, has been evaluated for its potential to combat protozoan parasites. Research has demonstrated its in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of Human African Trypanosomiasis, also known as sleeping sickness. nih.govuantwerpen.be In one study, this compound was tested alongside other structurally related sesquiterpene lactones and was found to have an IC₅₀ value (the concentration required to inhibit 50% of the parasite's growth) of 2.1 μM against T. b. rhodesiense. nih.gov

Another guaianolide sesquiterpene lactone, dehydrozaluzanin C, which is a derivative of the related Zaluzanin C, has shown notable activity against various strains of Leishmania and Trypanosoma cruzi at concentrations ranging from 2.5 to 50 µg/mL. ird.fr This suggests that compounds with the zaluzanin skeleton have potential as a scaffold for developing new antiprotozoal agents.

Table 1: In Vitro Antiprotozoal Activity of this compound

| Compound | Parasite Species | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Trypanosoma brucei rhodesiense | 2.1 μM | nih.gov |

In Silico Identification of Leishmania Molecular Targets

To understand the potential mechanism of action for its antileishmanial effects, this compound has been the subject of in silico molecular docking studies. These computational analyses predict the binding affinity of a compound to various protein targets within the parasite, offering insights into which cellular pathways might be disrupted.

A study investigated the docking of this compound with a panel of protein targets from Leishmania major, Leishmania donovani, and Leishmania mexicana. mdpi.com The results, measured in docking energies (kJ/mol), indicate how strongly the compound is predicted to bind to the active site of these essential proteins. A more negative value suggests a stronger interaction.

Key potential targets identified for this compound in Leishmania major include enzymes crucial for the parasite's survival, such as those involved in metabolism and cellular defense. mdpi.com The study revealed particularly strong predicted binding to targets like UGPase and MetRS. mdpi.comresearchgate.net These findings suggest that this compound may exert its antileishmanial activity by interfering with multiple vital enzymatic functions in the parasite. mdpi.com

Table 2: Predicted Molecular Docking Energies of this compound with Leishmania major Protein Targets

| Protein Target | Function | Docking Energy (kJ/mol) | Reference |

|---|---|---|---|

| CatB | Cathepsin B | -68.6 | mdpi.com |

| DHODH | Dihydroorotate dehydrogenase | -103.0 | mdpi.com |

| dUTPase | Deoxyuridine triphosphatase | -93.1 | mdpi.com |

| NDKb | Nucleoside diphosphate (B83284) kinase b | -86.7 | mdpi.com |

| NH | Nucleoside hydrolase | -80.0 | mdpi.com |

| NMT | N-myristoyltransferase | -93.1 | mdpi.com |

| OPB | Oligopeptidase B | -90.8 | mdpi.com |

| PDE1 | Phosphodiesterase 1 | -93.7 | mdpi.com |

| PTR1 | Pteridine reductase 1 | -89.1 | mdpi.com |

| MetRS | Methionyl-tRNA synthetase | -96.5 | mdpi.com |

| TyrRS | Tyrosyl-tRNA synthetase | -97.1 | mdpi.com |

| UGPase | UDP-glucose pyrophosphorylase | -95.3 | mdpi.com |

Other Reported Biological Activities

Anti-Obesity Effects

While direct research on the anti-obesity effects of this compound is limited, studies on the closely related compound Zaluzanin C provide insight into the potential of this structural class. Obesity is characterized by the excessive accumulation of body fat, and inhibiting the formation of fat cells (adipogenesis) is a key therapeutic strategy. nih.gov

Research on Zaluzanin C, isolated from Ainsliaea acerifolia, has shown that it can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.govnih.gov This effect was linked to the suppression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis. nih.govnih.gov By inhibiting PPARγ, Zaluzanin C effectively reduced the accumulation of lipid droplets in the cells without causing cytotoxicity. nih.gov These findings suggest that compounds with a zaluzanin skeleton may have potential for the development of anti-obesity agents, though specific studies on this compound are required to confirm this activity.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. wikipedia.org Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic approach for managing type 2 diabetes. wikipedia.orgnih.gov

Studies have indicated that extracts from Ainsliaea acerifolia, a known source of both Zaluzanin C and D, possess α-glucosidase inhibitory activity. koreascience.kr Specifically, one study noted that Zaluzanin C inhibited α-glucosidase activity. nih.gov The ethyl acetate fraction of an A. acerifolia extract, which would contain these sesquiterpene lactones, showed potent inhibition, suggesting that compounds within this fraction are responsible for the effect. koreascience.kr While these results point to the potential of the zaluzanin chemical class as α-glucosidase inhibitors, direct and detailed enzymatic inhibition studies on this compound are needed to establish its specific activity.

Structure Activity Relationship Sar Studies

Role of α-Methylene-γ-Lactone Moiety in Bioactivity

The α-methylene-γ-lactone moiety is a critical pharmacophore for the biological activity of many sesquiterpene lactones, including Zaluzanin D. researchgate.netnih.govnih.govmdpi.com This functional group, characterized by an exocyclic double bond conjugated to the lactone carbonyl, acts as a Michael acceptor, enabling it to react with nucleophiles. researchgate.netmdpi.com The primary mechanism of action is believed to be the alkylation of biological macromolecules through covalent bond formation with nucleophilic groups, such as the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. nih.govmdpi.comresearchgate.net

The significance of this moiety for the bioactivity of this compound is demonstrated in comparative studies. For instance, this compound (ZD) exhibits significant anti-inflammatory properties, whereas its derivatives Zaluzanin C (ZC) and 11,13-dihydrozaluzanin C (DZC), which lack the exocyclic double bond at the C11-C13 position, show no such activity. nih.gov This highlights that the α,β-unsaturated system in the lactone ring is indispensable for its biological function. The biological activities of sesquiterpene lactones are largely attributed to this moiety, which is essential for their anti-inflammatory and cytotoxic effects. nih.govmdpi.comnih.gov

Impact of Chemical Modifications on Efficacy and Selectivity

Modifying the chemical structure of this compound has been a key strategy to enhance its therapeutic potential, improve its solubility, and modulate its activity. Research has primarily focused on alterations at the α-methylene-γ-lactone group.

The formation of Michael adducts by reacting the α-methylene-γ-lactone moiety of this compound with various amines has been extensively studied. researchgate.netnih.gov This approach is often used to improve the poor water solubility of sesquiterpene lactones. researchgate.net These amino adducts can function as prodrugs; under physiological conditions, they may undergo a retro-Michael reaction to regenerate the parent compound, releasing the active α,β-unsaturated lactone at the target site. researchgate.netresearchgate.net

A study involving the synthesis of 20 different Michael adducts of this compound showed that several of these derivatives exhibited enhanced anticancer activity against human breast cancer cell lines (MCF7 and MDA-MB-231) compared to the parent compound. nih.gov Notably, adducts 9 and 10 demonstrated superior anticancer activity. nih.govrsc.org Compound 10 , in particular, showed minimal cytotoxic effect on normal breast epithelial MCF10A cells, indicating improved selectivity. researchgate.netrsc.org This suggests that the addition of specific amine groups can increase both the potency and the therapeutic index of this compound. nih.gov

| Compound | Modification | IC₅₀ (μM) on MCF7 Cells | IC₅₀ (μM) on MDA-MB-231 Cells |

|---|---|---|---|

| This compound (1) | Parent Compound | 53.7 | 34.17 |

| Adduct 9 | Michael Adduct | 14.12 | 15.2 |

| Adduct 10 | Michael Adduct | 16.2 | 13.5 |

Another synthetic modification of this compound involves the palladium-catalyzed Heck coupling reaction to introduce aryl groups at the exocyclic methylene (B1212753) position, creating a new C-C bond. researchgate.netnih.gov This strategy aims to generate structural diversity and explore new interactions with biological targets. nih.gov

A series of Heck arylation analogs of this compound were synthesized and evaluated for their antiproliferative activity against the MCF7 breast cancer cell line. nih.gov Among the synthesized compounds, analogs 31 and 32 displayed good antiproliferative activity, with IC₅₀ values of 37 and 36.5 μM, respectively, which is an improvement over the parent this compound (IC₅₀ of 53.7 μM). researchgate.netnih.gov This indicates that the introduction of specific aryl moieties can positively influence the cytotoxic efficacy of the molecule. nih.gov

| Compound | Modification | IC₅₀ (μM) on MCF7 Cells |

|---|---|---|

| This compound (1) | Parent Compound | 53.7 |

| Analog 29 | Heck Arylation Product | 74 |

| Analog 31 | Heck Arylation Product | 37 |

| Analog 32 | Heck Arylation Product | 36.5 |

The bioactivity of this compound is also influenced by other functional groups on its sesquiterpene skeleton. A direct comparison can be made between this compound and Zaluzanin C, which were isolated from the same source, Vernonia arborea. nih.gov this compound possesses an acetate (B1210297) group at the C-8 position, while Zaluzanin C has a hydroxyl group at the same position. In anticancer assays against MCF7 and MDA-MB-231 cell lines, this compound showed significant activity, whereas Zaluzanin C was found to be inactive. nih.gov This stark difference suggests that the acetate side chain at C-8 is crucial for its cytotoxic activity.

Strategies for Enhancing Biological Activity

Several strategies have emerged from SAR studies to enhance the biological activity of this compound. researchgate.netnih.gov A primary and effective approach is the chemical modification of the α-methylene-γ-lactone group to create derivatives with improved properties. nih.govrsc.org

The synthesis of amino adducts via Michael addition serves as a dual-purpose strategy. It not only enhances anticancer potency and selectivity, as seen with compounds 9 and 10 , but also addresses the challenge of poor water solubility, a common limitation for using sesquiterpene lactones as therapeutic agents. researchgate.netnih.gov This prodrug approach can potentially improve the pharmacokinetic profile of the compound. researchgate.netresearchgate.net

The Heck coupling reaction represents another viable strategy to generate analogs with enhanced efficacy. nih.gov By introducing various aryl groups, it is possible to fine-tune the molecule's electronic and steric properties to achieve better interaction with its biological targets, leading to improved antiproliferative effects as demonstrated by analogs 31 and 32 . researchgate.netnih.gov Furthermore, the synthesis of nanoparticles using this compound-enriched extracts has been explored as a novel method to enhance its bioactivity and reduce toxicity. rsc.org These chemical and nanotechnological strategies, guided by SAR principles, are pivotal in the effort to develop this compound and its analogs into potential therapeutic agents. nih.govrsc.org

Advanced Applications and Research Methodologies

Application in Nanomaterial Synthesis

The unique chemical structure of Zaluzanin D makes it a valuable component in the field of green nanotechnology, particularly in the biosynthesis of metal oxide nanoparticles.

Researchers have successfully utilized this compound-enriched leaf extracts of the Vernonia arborea plant to synthesize copper oxide nanoparticles (bCuO-NPs). rsc.orgnih.gov This green synthesis approach is recognized as environmentally benign and enhances the medicinal value of the resulting nanoparticles by incorporating bioactive plant-derived molecules. rsc.orgnih.gov The synthesis involves using the plant extract, rich in this compound, to reduce and stabilize copper ions into nanoparticles. rsc.org The resulting bCuO-NPs were characterized by various spectroscopic and microscopic techniques, including UV-vis spectroscopy, FT-IR, XRD, and TEM. rsc.org

These biologically synthesized nanoparticles demonstrated significant antioxidant properties and the ability to reduce inflammation in monocytic cell lines. rsc.orgnih.gov Furthermore, the this compound-enriched bCuO-NPs showed reduced toxicity and good biological compatibility in developmental toxicity studies, highlighting their potential as candidates for anti-inflammatory agents. rsc.orgnih.gov

Green synthesis of nanoparticles leverages natural biomolecules as reducing and stabilizing agents, offering a sustainable alternative to conventional chemical methods. banglajol.info Phytochemicals, including terpenoids (such as this compound), flavonoids, alkaloids, and polyphenols, are pivotal in this process. nih.gov These compounds act as natural capping and reducing agents, converting metal ions into stable nanoparticles. turkjps.org

The mechanism involves the phytochemicals donating electrons to reduce metal ions, while other functional groups on these molecules adsorb to the nanoparticle surface, preventing aggregation and providing stability. turkjps.org This plant-mediated approach is cost-effective, eco-friendly, and can often be performed in a single step at room temperature, avoiding the use of hazardous chemicals. nih.gov The specific phytochemical composition of a plant extract can influence the size, shape, and subsequent bioactivity of the synthesized nanoparticles. turkjps.org

Preclinical Efficacy Models and Assays

A variety of preclinical models and assays are employed to investigate the biological activities and mechanisms of action of this compound and its derivatives. These methodologies range from cell-based in vitro tests to complex in vivo and computational models.

In vitro assays are fundamental for the initial screening and mechanistic evaluation of this compound.

MTT and XTT Assays: These are colorimetric assays used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. banglajol.infonih.gov In these assays, metabolically active cells convert tetrazolium salts (MTT or XTT) into a colored formazan (B1609692) product. banglajol.infoturkjps.org The intensity of the color, measured with a spectrophotometer, is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. banglajol.infoturkjps.org

Flow Cytometry: This technique is used for multiparametric analysis of individual cells. nih.govnih.gov Studies have employed flow cytometry to demonstrate that this compound can attenuate the production of intracellular reactive oxygen species (ROS) in human monocytic THP-1 cells. nih.gov Similarly, copper oxide nanoparticles synthesized with this compound-enriched extracts were also shown to reduce intracellular ROS using this method. rsc.org Flow cytometry is also a primary tool for analyzing apoptosis by detecting markers such as phosphatidylserine (B164497) exposure (via Annexin V staining) and changes in mitochondrial membrane potential. nih.govnih.gov

Immunoblotting (Western Blot): This method is used to detect specific proteins in a sample and is crucial for studying the effect of this compound on cellular signaling pathways. researchgate.net For instance, immunoblotting can reveal how a compound modulates the expression of key proteins in inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB), or antioxidant response pathways, like the Nrf2 pathway. nih.gov By quantifying changes in protein levels and their phosphorylation status, researchers can map the molecular mechanisms affected by this compound. researchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used plate-based assay for quantifying proteins and other molecules, such as cytokines. sanquin.orgrndsystems.com Research has shown that this compound significantly reduces the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in macrophage and monocyte cell lines, with these changes being quantified by ELISA. nih.govnih.gov

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. aatbio.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect this fragmentation at the single-cell level. nih.govnih.gov It enzymatically labels the ends of DNA fragments, which can then be visualized by fluorescence microscopy or quantified by flow cytometry. aatbio.comnih.gov This assay is a key tool for confirming if a compound induces cell death via apoptosis. bio-techne.com

In vivo models are essential for evaluating the systemic effects and safety of compounds in a whole organism.

Zebrafish Models: The zebrafish (Danio rerio) is a popular vertebrate model organism due to its rapid external development and optical transparency. nih.gov In the context of this compound research, zebrafish embryos have been used to assess the developmental toxicity of copper oxide nanoparticles synthesized with this compound-enriched extracts. rsc.org These studies demonstrated the nanoparticles' biological compatibility and reduced toxicity in vivo. rsc.orgnih.gov

LPS-induced Rat Models: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce a strong inflammatory response in animal models, mimicking aspects of sepsis and systemic inflammation. umw.edu.pl In one key study, this compound was administered to rats with LPS-induced acute lung injury. nih.gov The results showed that this compound attenuated pulmonary inflammation by reducing the infiltration of macrophages, inhibiting oxidative stress, and down-regulating the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) through the inhibition of the NF-κB pathway. nih.gov

| Parameter Measured | Effect of LPS Administration | Effect of this compound Treatment |

|---|---|---|

| Macrophage Infiltration in Lungs | Increased | Reduced |

| Lipid Peroxidation (Oxidative Stress) | Increased | Inhibited |

| Lung TNF-α Levels | Increased | Reduced |

| Lung IL-1β Levels | Increased | Reduced |

| Lung IL-6 Levels | Increased | Reduced |

| NF-κB Pathway Expression | Activated | Inhibited |

Modern drug discovery often moves beyond the "one-drug, one-target" paradigm to a more holistic "multi-target" approach, which is particularly relevant for natural products that often exhibit polypharmacology. researchgate.net

Network Pharmacology: This approach integrates systems biology and computational analysis to predict the multiple protein targets of a drug and understand its mechanism of action within complex biological networks. mdpi.comnih.gov For a compound like this compound, network pharmacology could be used to construct drug-target-disease networks, identifying key proteins and signaling pathways (e.g., inflammatory or apoptotic pathways) that are modulated by the compound to produce its therapeutic effect. nih.gov

In Silico Modeling (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method can be used to screen potential protein targets for this compound by simulating its binding affinity and interaction with the active sites of various proteins. rsc.orgmdpi.com The results, often expressed as a docking score, can help prioritize targets for further experimental validation and provide insights into the structural basis of the compound's activity. nih.gov

Future Research Directions and Therapeutic Potential

Elucidation of Comprehensive Molecular Mechanisms and Target Pathways

A thorough understanding of the molecular mechanisms underlying the biological activities of Zaluzanin D is crucial for its development as a therapeutic agent. Future research should focus on identifying and validating its specific molecular targets and signaling pathways.

Anti-inflammatory Pathways: this compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to reduce the production of nitric oxide in macrophages and decrease the secretion of pro-inflammatory cytokines. Further research is needed to fully delineate the upstream and downstream effectors in these pathways. Key areas of investigation include its impact on various inflammatory signaling cascades.

Anticancer Mechanisms: While the anticancer potential of sesquiterpene lactones is well-documented, the specific mechanisms of this compound are still being unraveled. It is known to induce apoptosis in cancer cells. Future studies should aim to identify the precise molecular triggers and signaling cascades involved in this process. A deeper understanding of its interactions with key oncogenic pathways will be critical.

Table 1: Known and Potential Molecular Targets of this compound

| Biological Effect | Known/Potential Molecular Targets and Pathways | Key Research Findings |

| Anti-inflammatory | Inhibition of nitric oxide production, Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β), Attenuation of intracellular reactive oxygen species (ROS), Inhibition of lipid accumulation in monocytes. nih.gov | This compound has been shown to significantly reduce inflammatory markers in activated human monocytic THP-1 cells. nih.gov |

| Anticancer | Induction of apoptosis. rsc.org | Analogs of this compound have been shown to execute antiproliferative activity through the induction of apoptosis. rsc.org |

Development of Novel Analogs with Improved Efficacy and Specificity

The chemical structure of this compound offers a scaffold for the synthesis of novel analogs with enhanced therapeutic properties. The development of such analogs could lead to improved efficacy, greater specificity for target cells, and reduced off-target effects.

Research has already demonstrated the potential of this approach. A study focused on the synthesis of Michael adducts and Heck arylation analogs of this compound has yielded promising results. rsc.org Several of these synthesized analogs exhibited better anticancer activities compared to the parent compound. rsc.org

Key Findings from Analog Development:

| Analog Type | Key Modifications | Observed Improvements |

|---|---|---|

| Michael Adducts | Addition of various amines to the α-methylene-γ-lactone moiety | Enhanced anticancer activity against human breast cancer cell lines (MCF7 and MDA-MB-231). rsc.org |

| Heck Arylation Analogs | Introduction of aryl groups | Creation of a diverse library of compounds for further screening. rsc.org |

Future efforts in this area should focus on creating a broader range of derivatives and employing computational modeling to predict their interactions with biological targets. This will enable a more rational design of analogs with optimized therapeutic profiles.

Exploration of Combination Therapies

The potential of this compound to be used in combination with existing therapeutic agents is a promising area of investigation. Combination therapies can offer several advantages, including synergistic effects, reduced drug doses, and the potential to overcome drug resistance. mdpi.com

While direct studies on this compound in combination therapies are currently limited, research on other sesquiterpene lactones provides a strong rationale for this approach. Several sesquiterpene lactones have been shown to sensitize cancer cells to conventional chemotherapeutic agents. nih.gov For instance, parthenolide, another sesquiterpene lactone, has demonstrated the ability to enhance the efficacy of docetaxel (B913) in a breast cancer model. aacrjournals.org

Future research should explore the synergistic or additive effects of this compound with a range of anticancer and anti-inflammatory drugs. Such studies would provide the preclinical data necessary to support the development of novel combination treatment regimens.

Advanced Preclinical Investigations and Translational Research

To bridge the gap between laboratory findings and clinical applications, comprehensive preclinical investigations of this compound are essential. These studies should utilize relevant in vitro and in vivo models to assess its efficacy and safety.

Current preclinical data for this compound includes in vitro studies on human monocytic cell lines, which have established its anti-inflammatory effects. nih.gov In vivo studies have also been conducted, including the use of a this compound-enriched extract to synthesize copper oxide nanoparticles which showed reduced toxicity in zebrafish embryos. rsc.org

Future preclinical research should expand to include a wider range of disease models. For its anticancer potential, studies in various cancer cell lines and animal models of cancer are necessary. researchgate.netnih.govmdpi.com These investigations will be crucial for determining its therapeutic window and identifying potential biomarkers for patient selection.

Integration with Emerging Technologies (e.g., Nanomedicine)

The integration of this compound with emerging technologies, such as nanomedicine, holds the potential to overcome some of the challenges associated with the delivery of natural products, such as poor solubility and bioavailability.

A notable advancement in this area is the use of a this compound-enriched Vernonia arborea extract in the green synthesis of copper oxide nanoparticles (bCuO-NPs). rsc.org These nanoparticles exhibited significant antioxidant and anti-inflammatory properties and showed reduced toxicity in both in vitro and in vivo models. rsc.org

Table 2: this compound in Nanotechnology

| Nanoparticle System | Key Features | Therapeutic Potential |

| Copper Oxide Nanoparticles (bCuO-NPs) synthesized with this compound-enriched extract | Environmentally benign synthesis, enhanced medicinal value from the plant extract. rsc.org | Potential as an anti-inflammatory drug with reduced toxicity and improved compatibility with biological systems. rsc.org |

Further research in this domain could explore the development of other nanoparticle-based delivery systems for this compound, such as liposomes or polymeric nanoparticles. These technologies could improve its pharmacokinetic profile and enable targeted delivery to disease sites.

Pharmacokinetic and Bioavailability Studies

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi-res.comresearchgate.net Currently, there is a lack of specific pharmacokinetic and bioavailability data for this compound.

However, studies on other sesquiterpene lactones suggest that this class of compounds often exhibits poor pharmacokinetic properties and low bioavailability. This can be a significant hurdle in their clinical development.

Therefore, dedicated pharmacokinetic and bioavailability studies for this compound are urgently needed. These studies will provide essential information for determining appropriate dosing regimens and may highlight the need for formulation strategies, such as the use of nanocarriers, to enhance its systemic exposure.

Multi-Target Drug Design Based on the this compound Scaffold

The concept of multi-target drug design has emerged as a promising strategy for developing therapies for complex multifactorial diseases. nih.gov This approach aims to create single chemical entities that can modulate multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. benthamscience.comnih.gov The structural framework of a molecule, often referred to as its scaffold, plays a pivotal role in this strategy, with certain scaffolds demonstrating the ability to be chemically modified to interact with a variety of biological targets. nih.gov Such frameworks are sometimes termed "privileged structures" due to their versatile binding capabilities. nih.govnih.gov

The sesquiterpene lactone this compound possesses a unique and modifiable chemical scaffold that presents an intriguing platform for the development of multi-target ligands. Its core structure offers several reactive sites that are amenable to chemical derivatization, allowing for the systematic alteration of its biological activity. The inherent bioactivity of this compound, particularly its anti-inflammatory and antioxidant properties, provides a solid foundation for designing novel compounds with tailored polypharmacology. nih.govrsc.org

Research has demonstrated that modifications to the this compound scaffold can lead to derivatives with a range of biological activities. For instance, the synthesis of various Michael adducts and Heck arylation analogs of this compound has yielded compounds with significant anticancer activities. This highlights the potential of its scaffold to be adapted to target pathways involved in cancer progression.

The exploration of the this compound scaffold in multi-target drug design is still in its early stages. However, the existing evidence of its diverse biological activities upon chemical modification suggests a promising future. By strategically functionalizing the this compound core, it may be possible to design novel compounds that concurrently address multiple pathological processes, such as the interplay between inflammation and cancer.

Below is a data table summarizing some of the synthesized this compound derivatives and their observed biological activities, illustrating the therapeutic potential of its scaffold.

| Compound ID | Type of Derivative | Observed Biological Activity |

| This compound | Natural Product | Anti-inflammatory, Antioxidant nih.govrsc.org |

| Michael Adducts | Synthetic Derivative | Anticancer benthamscience.com |

| Heck Arylation Analogs | Synthetic Derivative | Anticancer benthamscience.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products